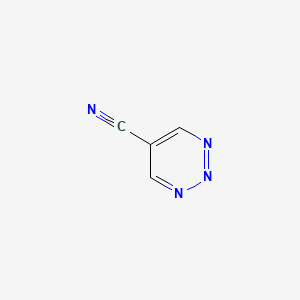

1,2,3-Triazine-5-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1260898-17-6 |

|---|---|

Molekularformel |

C4H2N4 |

Molekulargewicht |

106.09 g/mol |

IUPAC-Name |

triazine-5-carbonitrile |

InChI |

InChI=1S/C4H2N4/c5-1-4-2-6-8-7-3-4/h2-3H |

InChI-Schlüssel |

LKIQJYQAFUOZPN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=NN=N1)C#N |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 1,2,3 Triazine 5 Carbonitrile and Its Derivatives

Direct Annulation Strategies for the 1,2,3-Triazine (B1214393) Ring System

Direct annulation strategies offer a concise route to the 1,2,3-triazine core. These methods typically involve the construction of the triazine ring from acyclic or other heterocyclic precursors in one or two steps.

N-Amination of Pyrazole (B372694) Precursors (e.g., 1H-Pyrazole-4-carbonitrile)

A prominent method for the synthesis of 1,2,3-triazines involves the N-amination of pyrazole precursors followed by an oxidative ring expansion. nih.govnih.gov This two-step process begins with the N-amination of a pyrazole, such as 1H-pyrazole-4-carbonitrile. nih.gov

The N-amination is typically achieved by treating the pyrazole with an aminating agent like hydroxylamine-O-sulfonic acid in the presence of a base, or by using ethereal monochloroamine with a strong base such as potassium tert-butoxide or sodium hydride. nih.gov For instance, 1H-pyrazole-4-carbonitrile can be N-aminated by dissolving it in aqueous sodium hydroxide (B78521) and then adding hydroxylamine-O-sulfonic acid portionwise while controlling the temperature. nih.gov This reaction can also be performed on substituted pyrazoles, such as 3,5-dimethyl-1H-pyrazole-4-carbonitrile, using a mixture of ethanol (B145695) and aqueous sodium hydroxide with hydroxylamine-O-sulfonic acid. nih.gov

This initial step produces an N-aminopyrazole intermediate, which is often carried forward to the next step without extensive purification due to potential separation challenges, especially when regioisomers are formed. nih.gov

Oxidative Ring Expansion Approaches from N-Aminopyrazoles

The subsequent step is the oxidative ring expansion of the N-aminopyrazole intermediate to form the 1,2,3-triazine ring. nih.gov A common and effective method for this transformation is Okitani's method, which employs sodium periodate (B1199274) (NaIO₄) in a biphasic solvent system, such as dichloromethane (B109758) and water. nih.gov The reaction is typically vigorous and proceeds for about an hour to ensure the consumption of the N-aminopyrazole. nih.gov

The choice of oxidant can be crucial and substrate-dependent. acs.org While sodium periodate is efficient for 4-substituted N-aminopyrazoles, other oxidants like lead(IV) acetate (B1210297), nickel peroxide, and manganese dioxide have been explored but may lead to N-N bond cleavage and reversion to the starting pyrazole in some cases. acs.orgrsc.org Another successful oxidant for this transformation is iodine (I₂) in the presence of aqueous potassium bicarbonate, which has provided excellent yields for certain substrates. nih.govacs.org

For example, the synthesis of methyl 1,2,3-triazine-5-carboxylate has been achieved with a 40% yield over the two steps of N-amination and oxidative ring expansion. nih.gov

Indirect and Cascade Synthesis Routes

Indirect and cascade synthesis routes provide alternative and often elegant pathways to 1,2,3-triazine derivatives, sometimes allowing for the construction of complex structures in a single pot.

Deoxygenation of 1,2,3-Triazine 1-Oxides

A convenient and efficient method for synthesizing 1,2,3-triazine derivatives involves the deoxygenation of 1,2,3-triazine 1-oxides. organic-chemistry.orgacs.orgnih.govfigshare.com This reaction is typically mediated by trialkyl phosphites, such as trimethyl phosphite (B83602) or triethyl phosphite. organic-chemistry.orgacs.orgorganic-chemistry.org Triethyl phosphite has been found to be more reactive than trimethyl phosphite in these deoxygenation reactions. acs.orgorganic-chemistry.org The process is generally high-yielding and cost-effective. organic-chemistry.orgacs.orgnih.gov

The reaction mechanism is believed to involve a nucleophilic attack of the trialkyl phosphite on position 6 of the triazine ring, followed by deoxygenation through the formation of an oxaphosphetane intermediate. acs.org Interestingly, in the case of 1,2,3-triazine-4-carboxylate 1-oxides with aliphatic substituents at the 5-position, the formation of 1,2,4-triazine (B1199460) derivatives as minor byproducts has been observed, suggesting a Dimroth-type rearrangement can occur. organic-chemistry.orgacs.orgnih.govfigshare.com

The reaction conditions can be optimized; for instance, using trimethyl phosphite as both the reactant and solvent at 60°C can lead to nearly quantitative yields for some substrates. organic-chemistry.org The use of polar solvents like acetonitrile (B52724) can accelerate the reaction. organic-chemistry.org

Table 1: Deoxygenation of 1,2,3-Triazine 1-Oxides

| Reactant | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,2,3-Triazine 1-oxides | Trialkyl phosphites | 60 °C or room temp. | 1,2,3-Triazines | High | acs.org |

| 1,2,3-Triazine-4-carboxylate 1-oxides (aliphatic C5-substituent) | Trimethyl phosphite | 60 °C, 6 h | 1,2,3-Triazines and 1,2,4-Triazines | Moderate (60-80%) | acs.org |

Huisgen Cycloaddition and Subsequent Cascade Rearrangements

The Huisgen 1,3-dipolar cycloaddition offers another powerful route to 1,2,3-triazine derivatives, often as part of a cascade reaction sequence. scispace.comnih.govmaynoothuniversity.ie In this approach, 1,2,3-triazolium-1-aminides react with propiolate esters in a one-pot synthesis to yield fluorescent 2,5-dihydro-1,2,3-triazine derivatives. scispace.comnih.gov These reactions can be performed in various solvents, including acetone (B3395972) and water, or even under solvent-free conditions. scispace.comnih.gov

The reaction cascade initiates with a Huisgen cycloaddition, followed by a series of rearrangements that lead to the final ring-expanded 1,2,3-triazine product. scispace.comnih.govmaynoothuniversity.ie This methodology has been utilized to synthesize a variety of substituted 2,5-dihydro-1,2,3-triazines. scispace.commaynoothuniversity.ie The copper-catalyzed version of the Huisgen cycloaddition, often referred to as "click chemistry," is also a highly efficient method for the synthesis of 1,2,3-triazoles, which can be precursors to other heterocyclic systems. acs.orgresearchgate.net

Cyclative Cleavage Reactions for Fused Pyrazolo[3,4-d]organic-chemistry.orgacs.orgnih.govtriazines

A specialized method for the synthesis of fused pyrazolo[3,4-d] organic-chemistry.orgacs.orgnih.govtriazine systems involves a cyclative cleavage reaction. nih.govhelsinki.firesearchgate.netresearchgate.net This strategy has been employed to access previously inaccessible 3,6-substituted-4,6-dihydro-3H-pyrazolo[3,4-d] organic-chemistry.orgacs.orgnih.govtriazines. nih.govhelsinki.firesearchgate.net

The synthesis is a multi-step process, with the key steps being an amidation and the final cyclative cleavage. nih.govhelsinki.firesearchgate.net The starting material for this sequence can be 3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile, which is derived from commercially available 3-amino-1H-pyrazole-4-carbonitrile. researchgate.netbeilstein-journals.org The cleavage of the triazene (B1217601) protective group and subsequent cyclization of the resulting diazonium intermediate yields the desired pyrazolo[3,4-d] organic-chemistry.orgacs.orgnih.govtriazine derivatives. researchgate.netnih.gov

However, the success of this cyclative cleavage can be dependent on the regiochemistry of the precursor. Attempts to synthesize the regioisomeric 3,7-substituted-4,7-dihydro-3H-pyrazolo[3,4-d] organic-chemistry.orgacs.orgnih.govtriazines have been unsuccessful under similar conditions due to the increased stability of the triazene functionality in those precursors. nih.govresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2,3-Triazine-5-carbonitrile |

| 1H-Pyrazole-4-carbonitrile |

| 1,2,3-Triazine 1-Oxides |

| Pyrazolo[3,4-d] organic-chemistry.orgacs.orgnih.govtriazines |

| Sodium periodate |

| Hydroxylamine-O-sulfonic acid |

| Potassium tert-butoxide |

| Sodium hydride |

| 3,5-Dimethyl-1H-pyrazole-4-carbonitrile |

| Lead(IV) acetate |

| Nickel peroxide |

| Manganese dioxide |

| Iodine |

| Potassium bicarbonate |

| Methyl 1,2,3-triazine-5-carboxylate |

| Trimethyl phosphite |

| Triethyl phosphite |

| 1,2,4-Triazine |

| 1,2,3-Triazolium-1-aminides |

| Propiolate esters |

| 2,5-Dihydro-1,2,3-triazines |

| 3-(3,3-Diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile |

Catalytic Approaches in 1,2,3-Triazine Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions compared to classical stoichiometric approaches. In the context of 1,2,3-triazine synthesis, both metal-based and metal-free catalytic systems have been investigated, although the literature is more extensive for the related, more stable 1,3,5- and 1,2,4-triazine isomers.

Metal-Catalyzed Methods (e.g., Copper Acetate Catalysis)

While copper acetate has been employed as a catalyst in the synthesis of other triazine isomers, its application in the formation of the 1,2,3-triazine ring is not widely documented in the reviewed literature. For instance, copper acetate has been utilized in the synthesis of substituted 1,3,5-triazines. nih.govresearchgate.net Similarly, other copper-catalyzed reactions have been developed for the synthesis of fused triazine systems, such as Current time information in Bangalore, IN.oup.comorganic-chemistry.orgtriazolo[1,5-a] nih.govCurrent time information in Bangalore, IN.nih.govtriazines acs.org and benzo[e] Current time information in Bangalore, IN.oup.comorganic-chemistry.orgtriazine derivatives. thieme-connect.com

The research on direct copper-catalyzed synthesis of the monocyclic 1,2,3-triazine core is less common. However, the broader field of metal-catalyzed synthesis of nitrogenous heterocycles is an active area of research. mdpi.com For example, copper(I) has been used to catalyze the cycloaddition of triazine azides with terminal alkynes to form triazine-triazole conjugates, demonstrating copper's utility in modifying existing triazine structures. oup.com

| Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|

| Cu(OAc)₂ | Alcohols and Amidine Hydrochlorides | 1,3,5-Triazine (B166579) derivatives | researchgate.net |

| Cu(I) | 2-Azide-4,6-dimethoxy-1,3,5-triazine and Terminal Alkynes | Unsymmetrical triazine–triazole conjugates | oup.com |

| Cu Catalyst | 2-Amino nih.govCurrent time information in Bangalore, IN.nih.govtriazines and Aryl Nitriles | Current time information in Bangalore, IN.oup.comorganic-chemistry.orgTriazolo[1,5-a] nih.govCurrent time information in Bangalore, IN.nih.govtriazines | acs.org |

| Cu₂O | Substituted 2-Haloanilines and Hydrazides | Benzo[e] Current time information in Bangalore, IN.oup.comorganic-chemistry.orgtriazine derivatives | thieme-connect.com |

Transition Metal-Free Catalysis in N-Heterocycle Formation

The development of transition-metal-free catalytic systems is a significant goal in green chemistry, avoiding the cost and potential toxicity of heavy metals. In the realm of N-heterocycle synthesis, including 1,2,3-triazines, several effective metal-free methods have been reported. rsc.orgresearchgate.net

A notable example is the base-mediated cyclization of (Z)-2,4-diazido-2-alkenoates, which provides a highly efficient route to 6-aryl-1,2,3-triazine-4-carboxylate esters. acs.org This reaction proceeds under mildly basic conditions and does not require the use of any transition metals or strong acids. acs.org The starting diazido-alkenoates are readily accessible, making this a practical approach for the synthesis of functionalized 1,2,3-triazines. acs.org

Another relevant, though non-catalytic, synthesis of 5-cyano-1,2,3-triazine (this compound) involves a two-step process starting from 1H-pyrazole-4-carbonitrile. nih.gov While this specific method is not catalytic, it highlights a synthetic route to the target compound.

| Method | Starting Material | Product | Key Features | Reference |

|---|---|---|---|---|

| Base-mediated cyclization | (Z)-4-Aryl-2,4-diazido-2-alkenoates | 6-Aryl-1,2,3-triazine-4-carboxylate esters | Mild, basic conditions; no transition metal or strong acid required. | acs.org |

Chemical Reactivity and Mechanistic Investigations of 1,2,3 Triazine 5 Carbonitrile

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition Reactions

The IEDDA reaction is a cornerstone of 1,2,3-triazine (B1214393) chemistry, providing a powerful method for the synthesis of various heterocyclic compounds. nih.gov 1,2,3-Triazine-5-carbonitrile, being an electron-deficient heterocycle, readily engages with electron-rich reaction partners in these cycloaddition reactions.

The reaction between 1,2,3-triazines and amidines has been a subject of detailed investigation, revealing a remarkably fast and efficient pathway to pyrimidine (B1678525) products. nih.gov The presence of an electron-withdrawing group, such as a cyano or methoxycarbonyl group at the C5 position, dramatically enhances the reactivity of the 1,2,3-triazine core. nih.govacs.org For instance, methyl 1,2,3-triazine-5-carboxylate reacts with amidines at room temperature nearly 10,000-fold faster than the unsubstituted 1,2,3-triazine. nih.gov

These reactions are highly exothermic and often proceed rapidly upon mixing of the reactants, accompanied by the evolution of nitrogen gas. nih.gov The cycloaddition occurs with clean regioselectivity, with the addition taking place across the N1 and C4 positions of the 1,2,3-triazine ring. nih.gov A comprehensive study on the reaction of methyl 1,2,3-triazine-5-carboxylate with a variety of alkyl and aryl amidines demonstrated that the corresponding pyrimidines are formed in high yields in under five minutes at a concentration of 0.1 M in acetonitrile (B52724). nih.gov The high reactivity of C5-substituted 1,2,3-triazines like 5-cyano-1,2,3-triazine with amidines underscores their synthetic utility. nih.gov

| C5 Substituent (R) | Relative Reactivity | Reaction Conditions | Product |

|---|---|---|---|

| H | 1 | 100 °C, Dioxane | Pyrimidine derivative |

| Ph | >1 | Room Temperature | Pyrimidine derivative |

| CO₂Me | ~10,000 | Room Temperature, <5 min | Pyrimidine derivative |

| CN | Very High | Room Temperature | Pyrimidine derivative |

Beyond amidines, this compound and its analogs exhibit enhanced reactivity with a range of other electron-rich dienophiles, including enamines, enol ethers, and ketene (B1206846) acetals. nih.govnih.gov The parent 1,2,3-triazine often fails to react with less reactive dienophiles like ketene acetals and enol ethers. nih.gov However, the introduction of an electron-withdrawing substituent at the C5 position, such as a cyano or methoxycarbonyl group, significantly expands the scope of dienophiles that can participate in the cycloaddition. nih.govnih.gov

For example, 5-carbomethoxy-1,2,3-triazine reacts with both ketene acetals and enol ethers, reflecting the increased reactivity imparted by the C5 substituent. nih.gov Similarly, 5-nitro-1,2,3-triazine, a highly electron-deficient analog, undergoes rapid cycloaddition with enamines, enol ethers, ynamines, and ketene acetals, often in high yields. nih.govnih.gov The reaction with enamines typically leads to the formation of substituted pyridines after the initial cycloaddition and subsequent elimination of the amine moiety. nih.gov While the initial cycloaddition may be fast, elevated temperatures are sometimes required to drive the elimination step to completion. nih.gov

The electronic nature of substituents on both the 1,2,3-triazine and the dienophile has a profound impact on the rate and selectivity of the IEDDA reaction. A systematic study of C5-substituted 1,2,3-triazines revealed a clear trend in reactivity: CO₂Me > Ph > H. nih.govnih.gov This trend is consistent with the inverse electron-demand nature of the reaction, where electron-withdrawing groups on the diene (the 1,2,3-triazine) accelerate the reaction.

Quantitative analysis of these electronic effects has been performed using Hammett plots. The reaction of 5-substituted 1,2,3-triazines with benzamidine derivatives showed a large positive ρ value of +7.9, indicating that electron-withdrawing substituents on the 1,2,3-triazine ring significantly accelerate the reaction. nih.gov Conversely, the reaction of a given 1,2,3-triazine with a series of para-substituted benzamidines yielded a negative ρ value of -1.50, demonstrating that electron-donating groups on the amidine (the dienophile) increase the reaction rate. nih.govacs.orgescholarship.org This is consistent with a nucleophilic attack of the amidine on the electron-deficient 1,2,3-triazine being a key step in the reaction mechanism. acs.orgnih.gov The difference in reactivity between the most electron-rich and most electron-deficient amidines can be as large as 10- to 15-fold. acs.orgescholarship.org

| Reaction | Variable Component | ρ Value | Interpretation |

|---|---|---|---|

| 5-Substituted 1,2,3-Triazines + Benzamidine | Substituent on 1,2,3-Triazine | +7.9 | Electron-withdrawing groups on the triazine accelerate the reaction. |

| 1,2,3-Triazine + Substituted Benzamidines | Substituent on Benzamidine | -1.50 | Electron-donating groups on the amidine accelerate the reaction. |

The mechanism of the IEDDA reaction of 1,2,3-triazines has been a subject of detailed investigation, with evidence suggesting that the pathway can shift between a concerted and a stepwise process depending on the reactants and reaction conditions. acs.orgnih.gov While a concerted [4+2] cycloaddition followed by a retro-Diels-Alder reaction is a plausible pathway, an alternative stepwise mechanism involving an initial nucleophilic addition followed by cyclization and nitrogen elimination is also possible, particularly with highly polar reactants like amidines. nih.govacs.orgresearchgate.net

Experimental and computational studies, including ¹⁵N-labeling and kinetic isotope effect experiments, have provided strong evidence for a stepwise addition/N₂ elimination/cyclization pathway for the reaction of 1,2,3-triazines with amidines. acs.orgnih.govscilit.com The rate-determining step is the initial nucleophilic attack of the amidine nitrogen on the C4 position of the 1,2,3-triazine. acs.orgnih.gov This is followed by a highly exothermic retro-Diels-Alder reaction with the elimination of N₂. acs.org In the case of reactions with enamines, the mechanism can also shift from a concerted to a stepwise pathway depending on the substituents on the triazine and the solvent. acs.orgnih.gov

The solvent can play a significant role in the IEDDA reactions of 1,2,3-triazines. While many reactions are carried out in aprotic solvents like acetonitrile or dioxane, the use of polar, protic solvents can influence the reaction mechanism and rate. nih.govnih.gov For instance, the investigation of the reaction between 1,2,3-triazines and enamines revealed that the solvent can impact the shift between a concerted and a stepwise mechanism. acs.orgnih.gov Although not extensively detailed for this compound specifically, related studies on IEDDA reactions show that protic solvents can accelerate the reaction, with a more pronounced effect in water. rsc.org The use of solvents like hexafluoroisopropanol (HFIP), known for its ability to stabilize charged intermediates through hydrogen bonding, could potentially favor a stepwise pathway in these cycloadditions.

Nucleophilic Substitution and Addition Processes

The electron-deficient nature of the 1,2,3-triazine ring, particularly when substituted with an electron-withdrawing group like a cyano moiety, makes it susceptible to nucleophilic attack. One of the primary reactions of 1,2,3-triazines with dienophiles in IEDDA cycloadditions proceeds through an initial nucleophilic addition to the triazine ring. nih.govnih.gov The site of this initial nucleophilic attack can be either the C4 or C6 position. nih.govresearchgate.net

In unsymmetrically substituted 1,2,3-triazines and their 1-oxides, the regioselectivity of nucleophilic addition has been studied with various C-, N-, H-, O-, and S-nucleophiles. nih.gov For C- and N-nucleophiles, the addition typically occurs at the C6 position for both 1,2,3-triazines and their 1-oxides. nih.gov However, the reactivity and selectivity can be influenced by the nature of the nucleophile and the presence of the N-oxide functionality. For example, alkoxides show a high selectivity for addition at the C4 position of 1,2,3-triazine 1-oxides. nih.govresearchgate.net Thiophenoxide, on the other hand, adds to the C6 position of the 1,2,3-triazine core but to the C4 position of the corresponding 1-oxide. nih.govnih.gov These nucleophilic addition reactions generally proceed under mild conditions and exhibit good functional group tolerance. nih.gov

Site-Selective Nucleophilic Attack on the 1,2,3-Triazine Ring (e.g., C4 position)

The electron-deficient nature of the 1,2,3-triazine ring makes it susceptible to nucleophilic attack. The presence of an electron-withdrawing substituent, such as a carbonitrile or carboxylate group at the C5 position, markedly enhances this reactivity. Research has shown that 5-substituted 1,2,3-triazines are exceptionally reactive in inverse electron demand cycloaddition reactions with nucleophilic partners like amidines. nih.gov

The reaction of 5-cyano-1,2,3-triazine and its ester analog, methyl 1,2,3-triazine-5-carboxylate, with benzamidine proceeds at remarkable rates, nearly 10,000 times faster than the unsubstituted 1,2,3-triazine. nih.gov This highlights the profound activating effect of the C5-substituent. The reaction mechanism involves nucleophilic attack on the triazine ring, leading to the formation of pyrimidine products in high yield. nih.gov

Table 1: Comparative Reactivity of 5-Substituted 1,2,3-Triazines with Benzamidine

| 1,2,3-Triazine Derivative | Substituent at C5 | Relative Reaction Rate | Key Finding |

|---|---|---|---|

| 1,2,3-Triazine | -H | Base Rate (Slow) | Low intrinsic reactivity towards nucleophilic attack. nih.gov |

| Methyl 1,2,3-triazine-5-carboxylate | -COOCH₃ | ~10,000x faster than base | Strong activation by electron-withdrawing ester group. nih.gov |

| This compound | -CN | Very high (comparable to ester) | Strong activation by electron-withdrawing nitrile group. nih.gov |

| 4,6-Dimethyl-1,2,3-triazine-5-carboxylate | -COOCH₃ (with C4/C6-CH₃) | ~3000x slower than non-methylated | Steric hindrance and electronic effects from alkyl groups reduce reactivity. nih.gov |

Role of the Carbonitrile Group as a Leaving Group in Substitution Reactions

In typical nucleophilic aromatic substitution (SNAr) reactions, the displaced substituent is a good leaving group, most commonly a halide. wikipedia.org The carbonitrile group is not considered a conventional leaving group in this context. However, under certain conditions, the displacement of a cyano group via an ipso-substitution mechanism is possible, particularly in highly activated heterocyclic systems.

While direct evidence for the cyano group acting as a leaving group on the 1,2,3-triazine ring is limited in the available literature, studies on the isomeric 1,2,4-triazine (B1199460) system provide valuable insight. Research has demonstrated that the C5-cyano group in 3-aryl-1,2,4-triazine-5-carbonitriles can be displaced by various nucleophiles. researchgate.netresearchgate.net For example, under solvent-free heating conditions, the cyano group undergoes ipso-substitution by carboxylic acid hydrazides. researchgate.net This reaction pathway allows for the functionalization of the triazine core by replacing the nitrile with a hydrazide moiety. researchgate.net

Table 2: Ipso-Substitution of the Cyano Group in the Analogous 1,2,4-Triazine System

| Reactant | Nucleophile | Reaction Conditions | Outcome |

|---|---|---|---|

| 3-Aryl-1,2,4-triazine-5-carbonitrile | Carboxylic acid hydrazides | Solvent-free, heating | Ipso-substitution of the C5-cyano group by the hydrazide residue. researchgate.net |

| 3-Aryl-1,2,4-triazine-5-carbonitrile | Higher alcohols | Solvent-free | Functionalization via substitution of the cyano group. researchgate.net |

It is important to note that these examples pertain to the 1,2,4-triazine isomer, and the direct applicability of this reactivity to this compound requires specific investigation.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are potent carbon nucleophiles. wikipedia.orgadichemistry.com Their reaction with this compound presents two primary potential pathways due to the presence of two distinct electrophilic sites: the carbon atom of the nitrile group and the electron-deficient carbon atoms of the triazine ring.

Attack at the Carbonitrile Group: The reaction of Grignard reagents with nitriles is a well-established method for the synthesis of ketones. masterorganicchemistry.com The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the C≡N triple bond, forming an intermediate imine anion. Subsequent hydrolysis of this intermediate with aqueous acid yields a ketone. masterorganicchemistry.com This pathway would transform the C5-carbonitrile functionality into a C5-acyl group.

Attack at the Triazine Ring: Electron-deficient aromatic and heteroaromatic systems can undergo nucleophilic attack by organometallic reagents. For instance, the reaction of Grignard reagents with chloro-substituted 1,3,5-triazines results in the displacement of the chloride and the formation of a new carbon-carbon bond directly on the triazine ring. cmu.edu Given the electron-deficient nature of the 1,2,3-triazine ring, particularly when activated by the C5-cyano group, a similar nucleophilic attack on a ring carbon (e.g., C4 or C6) is a plausible competing reaction pathway.

The ultimate reaction course would likely be influenced by factors such as the specific Grignard reagent used, steric hindrance, and the reaction conditions (temperature, solvent).

Table 3: Potential Reaction Pathways of this compound with Grignard Reagents (RMgX)

| Reaction Site | Description | Intermediate | Product upon Workup |

|---|---|---|---|

| C5-Carbonitrile Group | Nucleophilic addition of the Grignard reagent to the C≡N triple bond. masterorganicchemistry.com | Imine anion | Ketone (1,2,3-Triazin-5-yl ketone) |

| C4/C6 Ring Carbon | Nucleophilic addition to an electrophilic carbon of the triazine ring. | Anionic σ-complex | Substituted dihydotriazine or subsequent rearomatized product |

Ring Transformations and Rearrangement Pathways

Oxidative Rearrangements to Fused Triazine Systems (e.g., 1,2,3-benzotriazine-4(3H)-ones)

The transformation of a monocyclic 1,2,3-triazine into a fused bicyclic system like 1,2,3-benzotriazine-4(3H)-one represents a significant structural rearrangement. While direct oxidative rearrangement of a pre-formed substituted 1,2,3-triazine ring into this specific fused system is not a commonly cited pathway in the reviewed literature, the synthesis of 1,2,3-benzotriazin-4(3H)-ones is well-established through other routes that involve the formation of the triazine ring as the final step.

The most traditional method for synthesizing the 1,2,3-benzotriazin-4(3H)-one core involves the diazotization of 2-aminobenzamides or related anthranilate derivatives using sodium nitrite (B80452) in strong acid. nih.govacs.org This classical approach builds the triazine ring onto a pre-existing benzene (B151609) ring.

More contemporary methods have been developed to access these fused systems under milder conditions. One such approach involves the photochemical cyclization of acyclic aryl triazine precursors. nih.gov This method uses violet light to induce a cyclization reaction, affording the benzotriazinone scaffold in excellent yields without the need for harsh acidic reagents. nih.gov Another strategy relies on the intramolecular heterocyclization of specifically designed precursors, such as 1-azido-2-[isocyano(p-tosyl)methyl]benzenes, under basic conditions to form the fused triazine ring. acs.orgnih.gov

Table 4: Selected Synthetic Pathways to the 1,2,3-Benzotriazin-4(3H)-one Fused System

| Synthetic Approach | Starting Material Type | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Classical Diazotization | 2-Aminobenzamide | NaNO₂, strong acid (e.g., HCl) | nih.govacs.org |

| Photochemical Cyclization | Acyclic aryl triazine precursor | Violet light (420 nm), continuous flow | nih.gov |

| Intramolecular Heterocyclization | 1-Azido-2-[isocyano(p-tosyl)methyl]benzene | Base (e.g., NaH), alcohol/phenol | acs.orgnih.gov |

Computational and Theoretical Studies of 1,2,3 Triazine 5 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the properties of molecules. For a molecule like 1,2,3-Triazine-5-carbonitrile, these calculations can predict its behavior and characteristics with a high degree of accuracy.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. mdpi.com By employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), researchers can calculate key structural parameters. nih.govirjweb.com This process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable state. irjweb.com For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the triazine ring and its carbonitrile substituent. The resulting optimized geometry is crucial for all subsequent property calculations.

Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: These are illustrative values based on typical DFT results for related heterocyclic compounds, as specific published data for this exact molecule is scarce.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C4-C5 | ~ 1.42 Å |

| C5-C6 | ~ 1.40 Å | |

| N1-N2 | ~ 1.31 Å | |

| N2-N3 | ~ 1.32 Å | |

| C5-C(Nitrile) | ~ 1.45 Å | |

| C≡N (Nitrile) | ~ 1.16 Å | |

| Bond Angle | N1-C6-C5 | ~ 120° |

| C6-C5-C4 | ~ 118° | |

| C5-C4-N3 | ~ 121° | |

| C5-C(Nitrile)-N | ~ 179° |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states. nih.gov This makes it particularly valuable for predicting spectroscopic properties, such as the UV-Vis absorption spectrum. nih.gov The method calculates the energies of electronic transitions from the ground state to various excited states. nih.gov These calculated transition energies, along with their corresponding oscillator strengths (a measure of the transition probability), can be used to simulate the UV-Vis spectrum. nih.gov Studies on various triazine derivatives have shown that TD-DFT calculations, often using functionals like CAM-B3LYP, can produce theoretical spectra that are in good agreement with experimental data. nih.govsci-hub.se This allows for the assignment of specific electronic transitions (e.g., n → π* or π → π*) to the observed absorption bands. researchgate.net

Electronic Structure Analysis

Understanding the electronic structure of this compound is key to predicting its chemical behavior and reactivity.

Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.comwuxiapptec.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. schrodinger.com DFT calculations are commonly used to determine the energies of these orbitals. koreascience.krcolab.ws

Table 2: Predicted Frontier Orbital Energies for this compound (Note: These are illustrative values based on DFT calculations for related triazine compounds.)

| Parameter | Energy (eV) |

| HOMO Energy | ~ -7.5 eV |

| LUMO Energy | ~ -1.8 eV |

| HOMO-LUMO Gap (ΔE) | ~ 5.7 eV |

The 1,2,3-triazine (B1214393) ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This property significantly influences its reactivity, particularly its susceptibility to nucleophilic attack. nih.gov Computational methods can quantify and visualize this characteristic through the calculation of the Molecular Electrostatic Potential (MEP).

The MEP map is a color-coded representation of the total electrostatic potential on the electron density surface of a molecule. It provides a visual guide to the charge distribution, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). For this compound, the MEP map would be expected to show negative potential around the nitrogen atoms of the triazine ring and the nitrile group, indicating these are the primary sites for electrophilic attack. Conversely, positive potential would likely be concentrated on the carbon atoms of the ring, particularly C4 and C6, highlighting them as potential sites for nucleophilic attack. mdpi.comnih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret and verify experimental findings. mdpi.com

UV-Vis: As discussed, TD-DFT calculations provide theoretical UV-Vis spectra. Comparing the calculated maximum absorption wavelengths (λmax) with those obtained experimentally helps to confirm the molecular structure and understand its electronic properties. sci-hub.segriffith.edu.au

FT-IR: DFT calculations can predict the vibrational frequencies of a molecule. mdpi.com These theoretical frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. By comparing the calculated IR spectrum with the experimental FT-IR spectrum, chemists can assign specific peaks to particular functional groups and vibrational modes, such as the characteristic C≡N stretch of the nitrile group or the C-N vibrations within the triazine ring. mdpi.com

NMR: Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). acs.org These predictions are valuable for assigning signals in experimental NMR spectra, which is a cornerstone of molecular structure elucidation. acs.org

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, DFT can be used to calculate the relative stabilities of potential fragments and radical cations. This information can help in the interpretation of fragmentation patterns observed in experimental mass spectrometry, aiding in the structural analysis of the molecule. acs.org

The strong correlation often observed between computationally predicted spectra and experimental data underscores the power of these theoretical methods in modern chemical research. mdpi.com

Reaction Mechanism Elucidation and Energy Barrier Calculations

Computational chemistry provides powerful tools for elucidating the intricate mechanisms of chemical reactions involving heterocyclic compounds like this compound. Through quantum mechanical calculations, researchers can map out potential energy surfaces, identify transition states, and determine the energy barriers associated with different reaction pathways. These theoretical investigations offer insights that are often difficult to obtain through experimental means alone.

Studies on the reactivity of the 1,2,3-triazine ring system have explored various reaction types, including cycloadditions and nucleophilic additions. For instance, the reaction of 1,2,3-triazines with amidines to form pyrimidines has been investigated through computational methods. escholarship.org These studies have been crucial in distinguishing between different possible mechanisms, such as a concerted or stepwise Diels-Alder reaction. escholarship.org

In the case of the reaction between a generic 1,2,3-triazine and an amidine, computational analysis ruled out a concerted Diels-Alder pathway. escholarship.org Instead, a stepwise mechanism was proposed, and the free energy barriers for each step were calculated. For the initial nucleophilic attack of the amidine nitrogen on the C4 position of the triazine ring, a free energy barrier of 17.2 kcal/mol was calculated, leading to a zwitterionic intermediate. escholarship.org

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the provided search results, the methodologies applied to the parent 1,2,3-triazine ring serve as a foundational framework. The presence of the electron-withdrawing carbonitrile group at the 5-position is expected to significantly influence the electronic properties of the triazine ring, thereby affecting its reactivity and the energy barriers of its reactions. Further computational studies would be necessary to quantify these effects.

Table 1: Calculated Free Energy Barriers for the Stepwise Reaction of a 1,2,3-Triazine with an Amidine

| Reaction Step | Transition State | Calculated Free Energy Barrier (kcal/mol) |

| Nucleophilic attack at C4 | TS10 | 17.2 |

Solvation Models and Their Impact on Theoretical Predictions

Theoretical calculations of molecular properties are often performed in the gas phase for simplicity. However, most chemical reactions and spectroscopic measurements are conducted in solution, where solvent molecules can significantly interact with the solute and influence its properties. Solvation models are therefore essential for obtaining theoretical predictions that can be accurately compared with experimental data.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), are widely used in computational studies of triazine derivatives. griffith.edu.au In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. The PCM method has been successfully used to model the spectroscopic properties of cyclopenta-[d] griffith.edu.aunih.govnih.gov-triazine derivatives in various solvents. griffith.edu.au

The choice of solvation model can have a considerable impact on the accuracy of theoretical predictions. For example, in the study of triazine derivative dyes, the use of the PCM in conjunction with Time-Dependent Density Functional Theory (TD-DFT) provided reliable calculations for both absorption and emission data. griffith.edu.au Another theoretical approach, the Perturbed Matrix Method (PMM), has been assessed for its ability to reproduce the valence UV absorption spectra of 1,2,3-triazine in a methanol (B129727) solution, demonstrating good results. nih.gov

The impact of solvation on theoretical predictions for this compound would be multifaceted, influencing its geometry, electronic structure, and spectroscopic properties. The polar nature of the carbonitrile group suggests that solvent effects would be particularly significant. The use of appropriate solvation models in computational studies is therefore crucial for accurately predicting the behavior of this molecule in a condensed phase.

Table 2: Solvation Models Used in Theoretical Studies of Triazine Derivatives

| Solvation Model | Abbreviation | Application Example | Reference |

| Polarizable Continuum Model | PCM | Spectroscopic data of cyclopenta-[d] griffith.edu.aunih.govnih.gov-triazine derivatives | griffith.edu.au |

| Perturbed Matrix Method | PMM | Valence UV absorption spectra of 1,2,3-triazine in methanol | nih.gov |

Derivatization and Functionalization Strategies for 1,2,3 Triazine 5 Carbonitrile

Modifications of the Carbonitrile Functional Group

The carbonitrile (-C≡N) group at the C5 position of the 1,2,3-triazine (B1214393) ring is a key functional handle that can be transformed into various other functionalities through established chemical reactions. The electron-deficient nature of the triazine ring influences the reactivity of the nitrile, making it susceptible to nucleophilic attack and other transformations.

Common modifications include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed first to a carboxamide and subsequently to a carboxylic acid. This introduces a versatile functional group that can participate in further reactions, such as esterification or amide bond formation.

Reduction: The carbonitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiH). This transformation is significant as it introduces a basic amino group, which can be a key pharmacophore or a site for further derivatization, such as Schiff base formation or acylation.

Cycloaddition Reactions: The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like azides or nitrile oxides. For instance, reaction with sodium azide (B81097) can yield a tetrazole ring, a well-known bioisostere for a carboxylic acid group in medicinal chemistry. Similarly, reaction with nitrile oxides can produce 1,2,4-oxadiazoles nih.gov.

These transformations allow for the conversion of the nitrile into a diverse set of functional groups, significantly expanding the chemical space accessible from the 1,2,3-triazine-5-carbonitrile starting material.

Table 1: Representative Transformations of the Carbonitrile Group

| Reaction Type | Reagents & Conditions | Product Functional Group |

|---|---|---|

| Hydrolysis | H₂O, H⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Reduction | LiAlH₄, followed by H₂O | Primary Amine (-CH₂NH₂) |

| Tetrazole Formation | NaN₃, NH₄Cl | 5-substituted Tetrazole |

| Oxadiazole Formation | Ar-CNO | 3-Aryl-1,2,4-oxadiazole |

Introduction of Diverse Substituents on the Triazine Core

Functionalization of the triazine ring itself is a primary strategy for modulating the electronic properties and steric profile of the molecule. This can be achieved through various modern synthetic methodologies, often requiring a precursor with a suitable leaving group (e.g., a halogen) on the triazine core.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For these reactions to be applied to the 1,2,3-triazine core, a halogenated precursor, such as 5-bromo-1,2,3-triazine (B172147), is typically required.

Suzuki Coupling: This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide wikipedia.orglibretexts.org. An efficient palladium-catalyzed Suzuki coupling method for 5-bromo-1,2,3-triazine has been developed, allowing for the preparation of a wide range of (hetero)aryl-1,2,3-triazines in high yields nih.gov. This method is crucial for synthesizing substituted biphenyls and related structures wikipedia.org.

Liebeskind-Srogl Cross-Coupling: This reaction is particularly useful as it allows for the coupling of organoboron reagents with sulfur-based electrophiles (like thioesters) under neutral conditions, catalyzed by palladium and a copper(I) co-catalyst wikipedia.orgresearchgate.net. While direct application on this compound requires a thioether precursor, the methodology has been successfully applied to modify N1-alkylated 1,2,4-triazinium salts, demonstrating its utility for functionalizing triazine systems nih.govacs.org. This approach enables the introduction of diverse aryl groups at specific positions on the triazine core nih.govacs.org.

Table 2: Comparison of Cross-Coupling Reactions for Triazine Functionalization

| Reaction | Electrophile | Nucleophile | Catalyst System | Key Feature |

|---|---|---|---|---|

| Suzuki | Organohalide (e.g., 5-Bromo-1,2,3-triazine) | Boronic Acid/Ester | Pd(0) catalyst, Base | Widely used for C-C bond formation with broad substrate scope harvard.edu. |

| Liebeskind-Srogl | Thioether/Thioester | Boronic Acid | Pd(0) catalyst, Cu(I) co-catalyst | Operates under neutral conditions, avoiding issues with base-sensitive substrates wikipedia.org. |

Acylation and Sulfonylation of Ring-Fused Triazine Derivatives

Acylation and sulfonylation introduce carbonyl and sulfonyl groups, respectively, which can act as hydrogen bond acceptors and modulate the electronic properties of the molecule. These reactions are typically performed on amino-substituted triazines or ring-fused systems with available NH groups. For instance, studies on pyrazolo[4,3-e] nih.govmdpi.comrsc.orgtriazines, a class of ring-fused triazines, have demonstrated successful N-sulfonylation reactions to prepare novel sulfonamide derivatives nih.govtandfonline.com. These sulfonamides have shown interesting biological activities, and the incorporation of the sulfonyl group can influence properties like protein affinity and metabolic stability mdpi.comresearchgate.net. Similarly, acylation of fused N-heterocycles, such as the pyrrolo[1,2-a] nih.govmdpi.comrsc.orgtriazolo[5,1-c]pyrazine system, highlights the feasibility of introducing acyl groups onto complex triazine-containing scaffolds rsc.org.

The formation of a Schiff base (or azomethine) involves the condensation of a primary amine with an aldehyde or ketone wikipedia.org. To apply this to the this compound system, the carbonitrile would first need to be reduced to an aminomethyl group, as described in section 5.1. Alternatively, an amino group could be present at another position on the triazine ring. The resulting imine bond is a valuable linkage in medicinal chemistry. Numerous studies have detailed the synthesis of Schiff bases from various amino-triazole and amino-triazine precursors with a range of aromatic aldehydes nih.govmwjscience.comnih.gov. These reactions are often straightforward and proceed in high yields, providing a modular approach to generating large libraries of derivatives with diverse substituents nih.gov.

The nitrogen atoms of the triazine ring can be alkylated to form positively charged triazinium salts. N1-alkylation of 1,2,4-triazines has been shown to dramatically increase their reactivity in cycloaddition reactions by three orders of magnitude compared to the parent neutral triazines conicet.gov.arresearchgate.net. This enhanced reactivity is due to the increased electrophilicity of the triazinium ring. The resulting N1-alkyl triazinium salts are stable and highly reactive heterodienes valuable in bioorthogonal chemistry conicet.gov.arresearchgate.net. This strategy, applicable to the 1,2,3-triazine system, provides a method to activate the core for subsequent reactions and introduces a permanent positive charge, which can influence cell permeability and target interactions.

Annulation and Formation of Fused Polycyclic Nitrogen Heterocycles

The 1,2,3-triazine ring is an excellent substrate for inverse-electron-demand Diels-Alder (IEDDA) reactions, where it acts as the diene component. This reactivity provides a powerful strategy for annulation, leading to the formation of new, fused heterocyclic rings with the concomitant loss of dinitrogen (N₂).

The reactivity of the 1,2,3-triazine in these cycloadditions is highly dependent on the substituents on the ring. Electron-withdrawing groups, such as a methoxycarbonyl or nitro group at the C5 position, dramatically accelerate the reaction rate nih.govnih.gov. A C5-carbonitrile group is also expected to activate the ring for these transformations.

Key findings from research in this area include:

Reaction with Amidines: 1,2,3-triazines react rapidly with amidines to form pyrimidine (B1678525) rings. The reaction is highly regioselective and efficient, in some cases proceeding to completion in minutes at room temperature nih.gov.

Reaction with Enamines and Ynamines: These electron-rich dienophiles also react readily with activated 1,2,3-triazines to yield substituted pyridines nih.gov.

Formation of Fused Systems: By choosing appropriate starting materials, this IEDDA strategy can be used to construct a variety of fused nitrogen heterocycles, such as 1,2,3-triazolo[1,5-a]pyrazines and 1,2,3-triazolo[1,5-b]pyridazines mdpi.comnih.gov. This approach is a cornerstone for building molecular complexity from the triazine core.

This annulation strategy effectively uses the triazine ring as a synthon for building more complex polycyclic systems, which are of significant interest in materials science and medicinal chemistry nih.govscirp.org.

Pyrrolotriazines via 1,3-Dipolar Cycloadditions

The synthesis of pyrrolotriazines through 1,3-dipolar cycloaddition reactions represents a powerful strategy for constructing this class of bicyclic heterocycles. While the direct use of this compound in this context is not extensively documented, the analogous reactions of 1,2,4-triazines provide a foundational understanding of this approach. The general methodology involves the generation of a triazinium ylide, which then undergoes a cycloaddition reaction with a suitable dipolarophile.

In a representative synthesis, 1-alkyl-1,2,4-triazinium salts, which are readily accessible from the parent 1,2,4-triazines, serve as stable precursors to the reactive triazinium ylides. nih.govacs.org The in situ generation of these ylides in the presence of an electron-poor dipolarophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), initiates the 1,3-dipolar cycloaddition. nih.govacs.org This reaction proceeds in a single step to furnish a variety of polysubstituted pyrrolo[2,1-f] nih.govresearchgate.netresearchgate.nettriazines. nih.govacs.org The reaction conditions, including the choice of base and solvent, can influence the efficiency of the cycloaddition and, in some cases, the regioselectivity of the product formation. DFT calculations have been employed to complement experimental data, demonstrating that these reactions can be both regio- and diastereoselective. nih.gov

Further functionalization of the resulting pyrrolotriazine scaffold can be achieved through various cross-coupling reactions, expanding the chemical space accessible from this synthetic route. nih.gov This single-step construction of the pyrrolotriazine core from triazinium salts offers a significant advantage over traditional multi-step synthetic sequences. nih.gov

| Starting Material | Dipolarophile | Product | Reference |

| 1-Alkyl-1,2,4-triazinium salts | Electron-poor dipolarophiles (e.g., DMAD) | Polysubstituted pyrrolo[2,1-f] nih.govresearchgate.netresearchgate.nettriazines | nih.govacs.org |

Imidazo[2,1-c]nih.govresearchgate.netresearchgate.nettriazines and Related Systems

The synthesis of imidazo[2,1-c] nih.govresearchgate.netresearchgate.nettriazine derivatives can be accomplished through the cyclization of suitably functionalized imidazole (B134444) precursors. A common strategy involves the use of 4-arylidene-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-ones as key intermediates. researchgate.net These compounds, containing both a hydrazino group and an imidazole core, are primed for cyclization to form the fused imidazotriazine system.

The reaction of these hydrazino derivatives with various electrophilic reagents, such as pyruvic acid, chloroacetyl chloride, or phenacyl bromide derivatives, leads to the formation of the imidazo[2,1-c] nih.govresearchgate.netresearchgate.nettriazine ring system. researchgate.net The specific reagents and reaction conditions employed allow for the introduction of diverse substituents onto the resulting heterocyclic framework, enabling the synthesis of a library of novel derivatives. researchgate.net The structures of these newly synthesized compounds are typically confirmed using a combination of spectral data and elemental analysis. researchgate.net

In a different approach, the imidazo[2,1-c] nih.govresearchgate.netresearchgate.nettriazole ring system can be accessed through a multi-component, one-pot synthesis. This method involves the reaction of aromatic aldehydes, benzoyl cyanide, and 3-amino-1,2,4-triazole in pyridine, providing an efficient route to imidazo[2,1-c] nih.govresearchgate.netresearchgate.nettriazole-5-amine derivatives. researchgate.net

| Precursor | Reagent | Product | Reference |

| 4-Arylidene-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-ones | Pyruvic acid, Chloroacetyl chloride, Phenacyl bromide derivatives | Imidazo[2,1-c] nih.govresearchgate.netresearchgate.nettriazine derivatives | researchgate.net |

| 3-Amino-1,2,4-triazole, Aromatic aldehydes, Benzoyl cyanide | Imidazo[2,1-c] nih.govresearchgate.netresearchgate.nettriazole-5-amine derivatives | researchgate.net |

Pyrazolo[3,4-d]nih.govresearchgate.netnih.govtriazines and their Analogues

The construction of the pyrazolo[3,4-d] nih.govresearchgate.netnih.govtriazine scaffold can be achieved through the cyclization of functionalized pyrazole (B372694) derivatives. One notable method involves the derivatization of 7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d] nih.govresearchgate.netnih.govtriazin-4-one. researchgate.net This existing pyrazolotriazine core can be further functionalized at the N3 position through reactions with alkyl halides and formaldehyde, with the reactions proceeding with retention of the pyrazolotriazine structure. researchgate.net For instance, reaction with ethyl chloroacetate (B1199739) yields ethyl 2-(4-oxo-7-phenyl-4,7-dihydro-3H-pyrazolo[3,4-d] nih.govresearchgate.netnih.govtriazin-3-yl)acetate, which can be subsequently converted to the corresponding hydrazide. This hydrazide serves as a versatile intermediate for introducing other heterocyclic fragments, such as pyrazole or 1,3,4-oxadiazole, into the side chain of the bicyclic system. researchgate.net

An alternative approach to a related isomer, pyrazolo[3,4-e] nih.govresearchgate.netresearchgate.nettriazines, utilizes arylhydrazonomalononitriles as starting materials. nih.gov These compounds react with phenylhydrazine (B124118) to form amidrazones, which then cyclize to give 2-aryl-5-phenylhydrazono-2,5-dihydro- nih.govresearchgate.netresearchgate.net-triazine-6-carbonitriles upon reaction with dimethylformamide dimethylacetal (DMFDMA). nih.gov Subsequent refluxing of these intermediates in glacial acetic acid results in the formation of the pyrazolo nih.govresearchgate.netresearchgate.nettriazine ring system. nih.gov

| Starting Material/Precursor | Key Reaction/Reagent | Product | Reference |

| 7-Phenyl-3,7-dihydro-4H-pyrazolo[3,4-d] nih.govresearchgate.netnih.govtriazin-4-one | Alkyl halides, Formaldehyde, Ethyl chloroacetate | N3-functionalized pyrazolo[3,4-d] nih.govresearchgate.netnih.govtriazin-4-ones | researchgate.net |

| Arylhydrazonomalononitriles | Phenylhydrazine, DMFDMA, Acetic acid | Pyrazolo[3,4-e] nih.govresearchgate.netresearchgate.nettriazines | nih.gov |

Advanced Applications of this compound in Organic Synthesis and Materials Science

The unique electronic properties and reactivity of the 1,2,3-triazine ring, particularly when functionalized with a carbonitrile group, have positioned "this compound" as a valuable scaffold in modern organic chemistry. Its applications extend from the intricate construction of complex molecular architectures to the development of novel materials for advanced electronic devices. This article explores the sophisticated roles of this compound in organic synthesis and materials science, highlighting its utility as a precursor for diverse heterocyclic systems and its potential in cutting-edge technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.